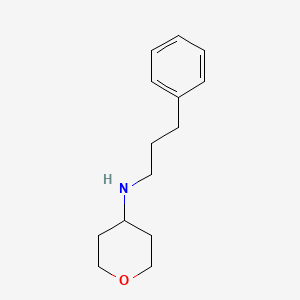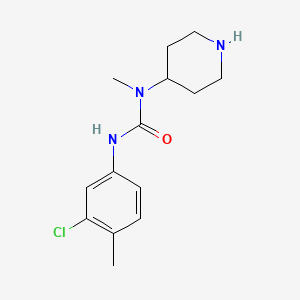
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea, also known as CMPU, is a chemical compound that has gained attention in scientific research due to its potential as a modulator of ion channels.
Wirkmechanismus
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea is believed to act as a non-competitive antagonist of TRPV1 channels, meaning that it binds to a site on the channel other than the site where the agonist binds. This results in a decrease in the activity of the channel, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea can decrease pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea has also been shown to have anti-cancer effects, potentially through its modulation of ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea in lab experiments is its high potency and selectivity for TRPV1 channels. However, one limitation is that 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea can be difficult to solubilize, which can make it challenging to use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea. One area of interest is its potential as a therapeutic agent for pain and inflammation. Additionally, further research could explore its potential as a modulator of other ion channels, as well as its anti-cancer effects. Finally, research could also focus on developing more soluble forms of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea for use in lab experiments.
Synthesemethoden
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea can be synthesized through the reaction of 3-chloro-4-methylphenyl isocyanate with 1-methylpiperidin-4-amine. The reaction is typically carried out in anhydrous conditions with a solvent such as dichloromethane. The resulting product is purified through recrystallization to obtain 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea in a high yield.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea has been studied for its potential as a modulator of TRPV1 channels, which are involved in pain sensation and inflammation. Studies have shown that 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea can inhibit the activation of TRPV1 channels, leading to a decrease in pain and inflammation. Additionally, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea has also been studied for its potential as a modulator of other ion channels, such as the P2X7 receptor and the acid-sensing ion channel ASIC1a.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-10-3-4-11(9-13(10)15)17-14(19)18(2)12-5-7-16-8-6-12/h3-4,9,12,16H,5-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDVQEOTSJQNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(C)C2CCNCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)
![1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine](/img/structure/B7556609.png)

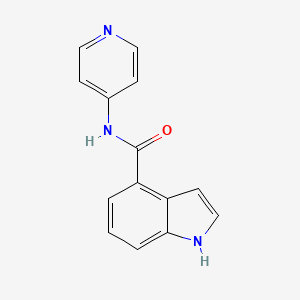
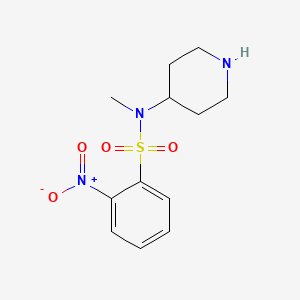
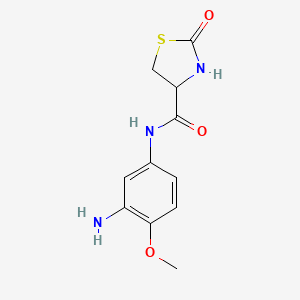


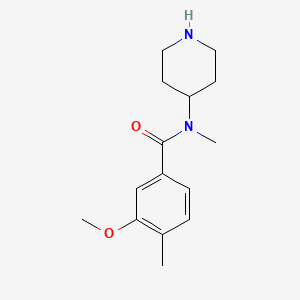


![N-[4-(benzyloxy)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7556689.png)
